4-(3-Aminopropylamino)-indazole
Description
4-(3-Aminopropylamino)-indazole is a synthetic indazole derivative characterized by a 3-aminopropylamino substituent at the 4-position of the indazole scaffold. Indazole derivatives are bicyclic heteroaromatic compounds with a fused benzene and pyrazole ring, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities . The 3-aminopropylamino group introduces a flexible, positively charged side chain, which may enhance interactions with biological targets through hydrogen bonding or electrostatic interactions. For example, substituents at the 4-position of indazole often influence binding kinetics and residence times in protein-ligand complexes, as observed in studies of similar compounds .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
N'-(1H-indazol-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c11-5-2-6-12-9-3-1-4-10-8(9)7-13-14-10/h1,3-4,7,12H,2,5-6,11H2,(H,13,14) |
InChI Key |
DIVHOTCNKGLTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Binding Kinetics
- R1 Fragment (Solvent-Exposed Region): Compounds with a 4-(4-morpholinyl) phenyl R1 fragment (e.g., cluster III/IV indazoles) exhibit prolonged residence times due to interactions with residues like G135 and V136 at the hydrophobic pocket entrance . In contrast, 4-(3-Aminopropylamino)-indazole’s R1 group (aminopropylamino) may form hydrogen bonds with solvent-exposed residues, though its impact on dissociation rates remains unquantified.
- R2 Fragment (Buried Hydrophobic Pocket): Substituents like alicyclic or methoxy groups in the R2 position (e.g., cluster III/IV compounds) enhance residence times by stabilizing interactions with residues L107, I110, and F138 . The aminopropylamino group in this compound, being polar, may instead engage in hydrogen bonding with buried residues like Y139, a feature associated with slow-dissociating clusters .
Table 1: Substituent Comparison and Residence Time Trends
Pharmacological Activity
- Antimicrobial and Anti-inflammatory Potential: Thiazolidine-indazole derivatives (e.g., 6-nitroindazole analogs) demonstrate broad-spectrum antimicrobial activity due to the thiazolidinone ring’s electrophilic properties .
- Kinase Inhibition and Selectivity: Indazoles with halogenated R2 fragments show high kinase selectivity, whereas polar substituents like aminopropylamino may reduce off-target effects but require optimization for membrane permeability .
Computational Predictions and Deviations
- Residence Time Models: Linear regression (LR) and support vector regression (SVR) models predict residence times for indazoles with R² = 0.75–0.86, but deviations occur for compounds with nonstandard R2 substituents (e.g., 3-methylbenzyl groups) . This compound’s polar R1 fragment may place it in clusters with moderate dissociation rates, depending on R2 design.
- Outlier Behavior: Quinazoline analogs and certain indazoles exhibit poor correlation between computed and experimental τ values due to transient interactions, highlighting the need for substituent-specific modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
